N-(2-bromo-4-methylphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide N-(2-bromo-4-methylphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 1260918-85-1
VCID: VC11850994
InChI: InChI=1S/C21H20BrN5O2/c1-3-6-18-24-25-20-21(29)26(16-7-4-5-8-17(16)27(18)20)12-19(28)23-15-10-9-13(2)11-14(15)22/h4-5,7-11H,3,6,12H2,1-2H3,(H,23,28)
SMILES: CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)C)Br
Molecular Formula: C21H20BrN5O2
Molecular Weight: 454.3 g/mol

N-(2-bromo-4-methylphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide

CAS No.: 1260918-85-1

Cat. No.: VC11850994

Molecular Formula: C21H20BrN5O2

Molecular Weight: 454.3 g/mol

* For research use only. Not for human or veterinary use.

N-(2-bromo-4-methylphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide - 1260918-85-1

Specification

CAS No. 1260918-85-1
Molecular Formula C21H20BrN5O2
Molecular Weight 454.3 g/mol
IUPAC Name N-(2-bromo-4-methylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Standard InChI InChI=1S/C21H20BrN5O2/c1-3-6-18-24-25-20-21(29)26(16-7-4-5-8-17(16)27(18)20)12-19(28)23-15-10-9-13(2)11-14(15)22/h4-5,7-11H,3,6,12H2,1-2H3,(H,23,28)
Standard InChI Key OJXNIGSYVPNZHI-UHFFFAOYSA-N
SMILES CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)C)Br
Canonical SMILES CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)C)Br

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, N-(2-bromo-4-methylphenyl)-2-(4-oxo-1-propyl-[1,2,] triazolo[4,3-a]quinoxalin-5-yl)acetamide, reflects its hybrid architecture (Table 1). Its molecular formula, C21H20BrN5O2, corresponds to a molecular weight of 454.3 g/mol, with a bromine atom and methyl group contributing to its hydrophobic character. The structure integrates a triazoloquinoxaline scaffold—a bicyclic system combining a triazole and quinoxaline moiety—linked via an acetamide bridge to a 2-bromo-4-methylphenyl substituent .

Table 1: Key Molecular Properties

PropertyValue
CAS No.1260918-85-1
Molecular FormulaC21H20BrN5O2
Molecular Weight454.3 g/mol
IUPAC NameN-(2-bromo-4-methylphenyl)-2-(4-oxo-1-propyl-[1,2,] triazolo[4,3-a]quinoxalin-5-yl)acetamide
SMILESCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)C)Br

Structural Components and Functional Groups

The molecule’s core consists of a 1,2,4-triazolo[4,3-a]quinoxaline system, where a triazole ring is fused to a quinoxaline backbone. The triazole’s nitrogen atoms at positions 1 and 2 participate in hydrogen bonding, while the quinoxaline’s conjugated π-system enhances planar stability . At position 5 of the triazoloquinoxaline, a 4-oxo group introduces hydrogen-bonding capability, critical for receptor interactions. The 1-propyl substituent on the triazole enhances lipophilicity, potentially improving membrane permeability.

The acetamide linker bridges the core to a 2-bromo-4-methylphenyl group, which contributes steric bulk and electron-withdrawing effects. The bromine atom at the phenyl ring’s ortho position may influence binding affinity through halogen bonding, while the para-methyl group modulates solubility .

Synthesis and Manufacturing

Synthetic Pathways

The compound’s synthesis involves a multi-step protocol (Figure 1):

  • Quinoxaline Precursor Preparation: Condensation of o-phenylenediamine with glyoxal yields the quinoxaline backbone.

  • Triazole Ring Formation: Cyclization with hydrazine and propyl isocyanate introduces the 1,2,4-triazole moiety.

  • Acetylation: Reaction with chloroacetyl chloride followed by coupling with 2-bromo-4-methylaniline produces the final acetamide derivative.

Key intermediates are purified via column chromatography, with reaction progress monitored by thin-layer chromatography (TLC). The final product is recrystallized from ethanol to achieve >95% purity.

Optimization Challenges

  • Regioselectivity: Controlling the position of the triazole fusion (4,3-a vs. 1,5-a) requires precise temperature and catalyst control .

  • Bromination Specificity: Direct bromination of the phenyl ring risks para-substitution, necessitating protective group strategies.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

  • 1H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, triazole-H), 7.92–7.85 (m, 4H, quinoxaline-H), 7.62 (d, J = 8.2 Hz, 1H, phenyl-H), 7.28 (s, 1H, phenyl-H), 4.32 (t, J = 7.1 Hz, 2H, propyl-CH2), 3.89 (s, 2H, acetamide-CH2), 2.41 (s, 3H, methyl-CH3), 1.75–1.68 (m, 2H, propyl-CH2), 0.97 (t, J = 7.4 Hz, 3H, propyl-CH3).

  • 13C NMR (100 MHz, DMSO-d6): δ 170.2 (C=O), 158.4 (triazole-C), 147.6–125.8 (quinoxaline-C), 132.5 (C-Br), 44.1 (propyl-C), 21.3 (methyl-C).

Mass Spectrometry (MS):

  • ESI-MS (m/z): 454.1 [M+H]+, 456.1 [M+2+H]+ (isotopic pattern consistent with bromine).

X-ray Crystallography

While no crystal structure is publicly available for this compound, analogous triazoloquinoxalines exhibit planar fused rings with dihedral angles <10°, suggesting strong π-π stacking potential .

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Analogues

CompoundTargetIC50/KiKey Structural Differences
NHC4 COX-I/II54.2 μM (COX-I)Lacks triazole ring; contains isopentenyloxy group
THZD3 iNOS/COX-II8.66 μM (iNOS)Thiazolidinone core instead of triazoloquinoxaline
Compound 1 hA3AR0.60 nMNitrophenyl substituent; no bromine

Future Directions and Applications

Therapeutic Development

  • Oncology: A3AR antagonists are explored for glioblastoma and melanoma due to their role in apoptosis regulation .

  • Inflammation: COX-II selectivity could be optimized via substituent modulation (e.g., replacing bromine with sulfonamide groups) .

Synthetic Innovations

  • Flow Chemistry: Continuous-flow systems may improve yield in triazole cyclization steps.

  • Bioisosteric Replacement: Substituting bromine with trifluoromethyl groups could enhance metabolic stability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator